N'-benzyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide
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Overview
Description
N’-benzyl-N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide is an organic compound characterized by the presence of a benzyl group, a bithiophene moiety, and a hydroxyethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide typically involves multi-step organic reactionsThe final step involves the coupling of the benzyl group with the ethanediamide backbone under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the bithiophene moiety or the ethanediamide backbone.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions[][2].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations[2][2].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the benzyl moiety[2][2].
Scientific Research Applications
N’-benzyl-N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-benzyl-N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The bithiophene moiety is known for its electronic properties, which can influence the compound’s interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N’-(2,2-dimethoxyethyl)ethanediamide: Similar structure but with dimethoxyethyl instead of hydroxyethyl group.
N1,N2-bis([1,1’-biphenyl]-2-yl)ethanediamide: Contains biphenyl groups instead of bithiophene.
Uniqueness
N’-benzyl-N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide is unique due to the presence of the bithiophene moiety, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring conductive or semiconductive materials .
Properties
IUPAC Name |
N-benzyl-N'-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-14(15-8-9-17(26-15)16-7-4-10-25-16)12-21-19(24)18(23)20-11-13-5-2-1-3-6-13/h1-10,14,22H,11-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVFKSNPZFOXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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